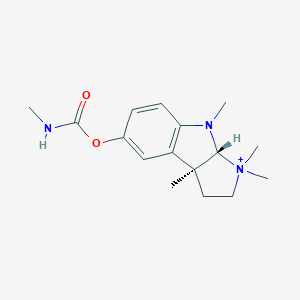

1-Methylphysostigmine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Nitrosodibutylamine is a chemical compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group bonded to an amine. This compound is known for its potential carcinogenic properties and is often found as an impurity in various industrial and pharmaceutical products . It is a yellow, oily liquid with a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Nitrosodibutylamine can be synthesized through the nitrosation of dibutylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions . The general reaction is as follows:

C8H19N+NaNO2+HCl→C8H18N2O+NaCl+H2O

Industrial Production Methods

In industrial settings, the production of N-Nitrosodibutylamine involves similar nitrosation reactions but on a larger scale. The process requires stringent control of reaction conditions to minimize the formation of unwanted by-products and to ensure the safety of the production environment due to the compound’s carcinogenic nature .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Nitrosodibutylamine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Nitrosoverbindungen oxidiert werden.

Reduktion: Es kann zu Aminen reduziert werden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Nitrosogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach einzuführendem Substituenten, beinhalten aber häufig die Verwendung starker Säuren oder Basen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitrosoverbindungen.

Reduktion: Bildung von Dibutylamin.

Substitution: Bildung verschiedener substituierter Amine, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

1-Methylphysostigmine is primarily studied for its ability to enhance cholinergic transmission by inhibiting AChE, thereby increasing acetylcholine levels in the synaptic cleft. This mechanism is particularly relevant in the context of Alzheimer's disease (AD), where cholinergic deficits are prominent.

- Clinical Studies : Research has shown that physostigmine derivatives can lead to mild improvements in memory and cognitive function in AD patients. For example, studies indicate that this compound may produce similar effects to physostigmine but with potentially reduced side effects due to its modified structure .

- Mechanism of Action : As a reversible AChE inhibitor, this compound acts by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling. This action is crucial in mitigating symptoms associated with cognitive decline .

Antidote for Anticholinergic Poisoning

This compound serves as an antidote for anticholinergic toxicity, which can occur from overdoses of medications that block acetylcholine receptors. Its ability to restore cholinergic function makes it a valuable therapeutic agent in emergency medicine.

- Case Studies : The efficacy of physostigmine and its derivatives has been documented in cases of anticholinergic poisoning, demonstrating rapid reversal of symptoms .

Enhanced Delivery Mechanisms

Research indicates that this compound can be utilized in innovative drug delivery systems aimed at improving the bioavailability of therapeutics targeting the central nervous system (CNS).

- Intranasal Delivery : Studies have explored intranasal formulations containing this compound, leveraging its ability to bypass the blood-brain barrier effectively. This method could enhance the pharmacokinetic profile of drugs used in treating neurological disorders .

- Combination Therapies : The compound has been investigated for use in combination with other agents to enhance therapeutic efficacy while minimizing side effects. For instance, combining it with folic acid has shown promise in enhancing cognitive function and reducing homocysteine levels associated with neurodegeneration .

Analytical Techniques

The development of high-performance liquid chromatography (HPLC) methods has been pivotal in studying this compound. These methods allow for precise quantification and monitoring of plasma levels, essential for understanding pharmacokinetics and ensuring safety during clinical applications.

- Method Validation : Recent studies have validated HPLC techniques for detecting low concentrations of this compound and its metabolites, providing reliable data for pharmacological research .

Case Studies and Data Tables

Wirkmechanismus

The carcinogenicity of N-Nitrosodibutylamine is attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP2A6. The compound undergoes enzymatic α-hydroxylation, leading to the formation of a diazonium ion, which can alkylate DNA and cause mutations . This DNA damage can ultimately lead to cancer .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Nitrosodimethylamin: Bekannt für seine hohe Hepatotoxizität und Karzinogenität.

N-Nitrosodiethylamin: Ein weiteres starkes Karzinogen mit ähnlichen Eigenschaften.

N-Nitrosodiisopropylamin: Auch ein wahrscheinliches Humankarzinogen.

Einzigartigkeit

N-Nitrosodibutylamine ist einzigartig in seinen spezifischen Stoffwechselwegen und den Arten von DNA-Schäden, die es induziert. Obwohl es karzinogene Eigenschaften mit anderen Nitrosaminen teilt, machen seine spezifischen Wechselwirkungen mit Cytochrom-P450-Enzymen und die resultierenden DNA-Addukte es zu einer einzigartigen Verbindung für Forschungszwecke .

Eigenschaften

CAS-Nummer |

121843-39-8 |

|---|---|

Molekularformel |

C16H24N3O2+ |

Molekulargewicht |

290.38 g/mol |

IUPAC-Name |

[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate |

InChI |

InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1 |

InChI-Schlüssel |

HVEHGQRVGLFZTA-ZBFHGGJFSA-O |

SMILES |

CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |

Isomerische SMILES |

C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |

Kanonische SMILES |

CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |

Synonyme |

1-methyl-PHY 1-methylphysostigmine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.